molecular formula C19H18N4O2 B2773886 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(pyridin-4-yl)methanone CAS No. 1903882-35-8

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2773886
CAS No.: 1903882-35-8
M. Wt: 334.379
InChI Key: HCXSRGSWLROBAC-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a pyridine ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a heterocyclic compound, and it’s known to have low aromaticity and the presence of a weak O–N bond . This allows it to rearrange into other heterocycles, which is actively employed in organic synthesis .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can participate in various chemical reactions due to its weak O–N bond . It can rearrange into other heterocycles, which is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, a compound with a similar structure, 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, has a molecular weight of 161.16 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Isomorphous Heterocyclic Analogs : A study by Swamy et al. (2013) introduced isomorphous structures related to the compound of interest, emphasizing the chlorine-methyl exchange rule and the challenges in detecting isomorphism due to extensive disorder in structures. The research underscores the intricacy of synthesizing and analyzing structurally similar heterocyclic analogs (Swamy et al., 2013).

  • Antimicrobial Activity : Kumar et al. (2012) synthesized a series of compounds with a structure similar to the target compound and evaluated their antimicrobial activity. The presence of methoxy groups in these compounds was associated with high antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2012).

  • Anticancer and Antimicrobial Agents : Katariya et al. (2021) investigated the synthesis of compounds incorporating oxazole, pyrazoline, and pyridine heterocycles for their anticancer and antimicrobial activities. Their study indicates the significance of structural modifications in enhancing biological activities (Katariya et al., 2021).

Biological Activities

  • Nicotinic Acid Hydrazide Derivatives : Research into nicotinic acid hydrazide derivatives, which share structural similarities with the target compound, has shown potential antimycobacterial activity. This study expands the scope of scientific research applications by exploring the therapeutic potential of these compounds (R.V.Sidhaye et al., 2011).

  • Insecticidal Activity : Holla et al. (2004) focused on the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, demonstrating the insecticidal potential of these compounds. The study underscores the versatility of oxadiazole compounds in pest control applications (Holla et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in pharmaceuticals, given the known activity of 1,2,4-oxadiazole derivatives in various therapeutic areas .

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-21-18(25-22-13)17-12-23(19(24)15-7-9-20-10-8-15)11-16(17)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXSRGSWLROBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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